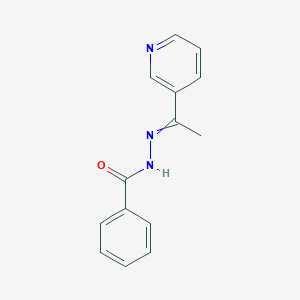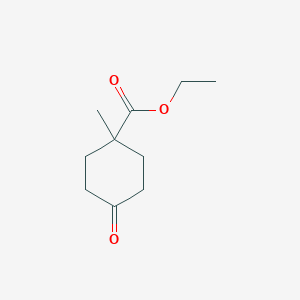
3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound includes a methoxy and methyl-substituted phenyl group, a phenylpropyl chain, and a 4-methylbenzenesulfonate ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenol and 3-phenylpropyl bromide.
Formation of Intermediate: The phenol undergoes an alkylation reaction with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.
Sulfonation: The intermediate alcohol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Hydrolysis: In the presence of aqueous acids or bases, the sulfonate ester can hydrolyze to yield the corresponding alcohol and sulfonic acid.
Oxidation: The methoxy and methyl groups on the phenyl ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Hydrolysis: Products are 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol and 4-methylbenzenesulfonic acid.
Oxidation: Products include quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Employed in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects depends on its application:
In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through nucleophilic substitution or other reactions.
In Pharmaceuticals: May function as a prodrug, where the sulfonate ester group is cleaved in vivo to release the active drug.
In Materials Science: Contributes to the physical and chemical properties of polymers and coatings, enhancing their stability and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxyphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
- 3-(2-Methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-chlorobenzenesulfonate
Uniqueness
3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4S/c1-18-9-12-21(13-10-18)29(25,26)28-16-15-22(20-7-5-4-6-8-20)23-17-19(2)11-14-24(23)27-3/h4-14,17,22H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMJXASCGLTHSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457448 |
Source


|
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124937-85-5 |
Source


|
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
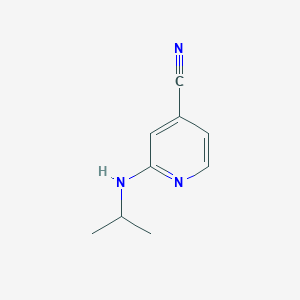
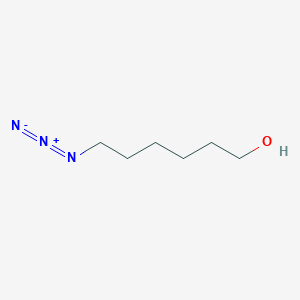
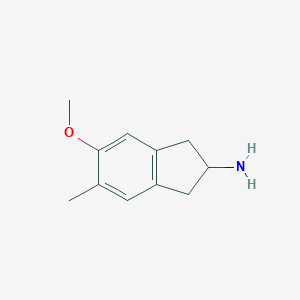
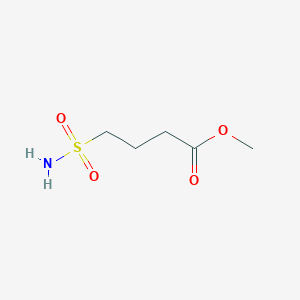
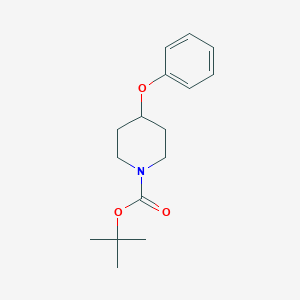
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
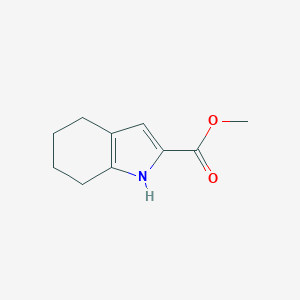
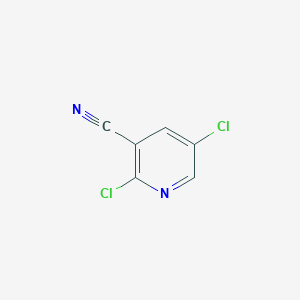
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
